Diethyl(3-pyridyl)borane
Description
Significance of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds, which feature a carbon-boron bond, are a cornerstone of modern synthetic chemistry. wikipedia.org Their versatility stems from the unique electronic properties of the boron atom, which can act as a Lewis acid and participate in a wide array of chemical transformations. nih.gov One of the most notable applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnbinno.com The development of hydroboration reactions further expanded the utility of organoboranes, providing a method for the stereospecific and regioselective synthesis of alcohols and other functional groups. wikipedia.orgscispace.com
The appeal of organoboron compounds also lies in their general stability, tolerance of various functional groups, and the fact that their byproducts are often environmentally benign. scispace.com Researchers continue to explore new frontiers in organoboron chemistry, including their use in catalysis, materials science, and medicinal chemistry. scispace.comrsc.org
Overview of Pyridylboranes in Academic Research
Pyridylboranes are a specific class of organoboron compounds that incorporate a pyridine (B92270) ring. This combination of a Lewis acidic boron center and a Lewis basic pyridine nitrogen atom within the same molecule gives rise to unique reactivity and structural properties. nih.gov Research has shown that pyridylboranes can exist as monomers or form dimeric or even tetrameric structures through dative bonds between the nitrogen and boron atoms. rsc.orgacs.org
The presence of the pyridine moiety allows for fine-tuning of the electronic and steric properties of the borane (B79455), influencing its reactivity in catalytic cycles and other chemical transformations. whiterose.ac.uk Pyridylboranes have been investigated for their applications in catalysis, the synthesis of complex heterocyclic molecules, and as components in supramolecular chemistry and materials science. nih.govcapes.gov.brthieme-connect.com The synthesis of various pyridylboranes can be achieved through methods such as magnesium-halogen exchange reactions. researchgate.netresearchgate.net
Diethyl(3-pyridyl)borane: A Focal Point of Investigation
This compound, with the chemical formula C9H14BN, has garnered particular attention within the family of pyridylboranes. chemicalbook.com It serves as a versatile reagent in a multitude of chemical reactions. chemimpex.com
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89878-14-8 | nbinno.comchemicalbook.comrheniumshop.co.il |
| Molecular Formula | C9H14BN | chemicalbook.comrheniumshop.co.ilnih.gov |
| Molecular Weight | 147.03 g/mol | chemicalbook.comrheniumshop.co.ilnih.gov |
| Appearance | White to yellow crystalline solid/powder | chemicalbook.comthermofisher.comhsppharma.com |
| Melting Point | 164-175 °C | chemicalbook.comthermofisher.comvwr.com |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | chemicalbook.comhsppharma.commade-in-china.com |
This table is interactive. Click on the headers to sort.
Structurally, single-crystal X-ray crystallography has revealed that this compound can form a cyclic tetramer in both the solid state and in solution. rsc.org This structural feature is a consequence of the interaction between the Lewis acidic boron and the Lewis basic nitrogen of the pyridine ring. rsc.org
Key Research Applications of this compound
| Application Area | Specific Use | Source(s) |
| Catalysis | Suzuki-Miyaura coupling reactions | nbinno.comchemicalbook.comcphi-online.com |
| C-H activation | nbinno.com | |
| Hydroboration | nbinno.com | |
| Palladium-catalyzed amination reactions | rheniumshop.co.ilchemicalbook.comottokemi.com | |
| Intramolecular Heck reactions | rheniumshop.co.ilchemicalbook.comottokemi.com | |
| Organic Synthesis | Synthesis of inhibitors for potential anticancer agents | rheniumshop.co.ilchemicalbook.comhsppharma.comottokemi.com |
| Synthesis of trisubstituted pyrimidines | rheniumshop.co.ilchemicalbook.comottokemi.com | |
| Synthesis of 3-heteroarylpyridines | thieme-connect.com | |
| Synthesis of Abiraterone acetate (B1210297) intermediate | hsppharma.comcphi-online.com | |
| Materials Science | Development of advanced materials and polymers | chemimpex.com |
This table is interactive. Click on the headers to sort.
The compound is a key reactant in Suzuki coupling reactions, facilitating the formation of biaryl compounds. nbinno.comcapes.gov.br It has also shown effectiveness as a catalyst in C-H activation, a significant challenge in organic synthesis. nbinno.com Furthermore, this compound is utilized in the synthesis of complex molecules with potential therapeutic applications, such as inhibitors of protein kinases for cancer treatment and as an intermediate in the synthesis of Abiraterone acetate, a drug used in prostate cancer therapy. chemicalbook.comhsppharma.comcphi-online.com Its role extends to N-methylation reactions of the pyridyl group and in the synthesis of substituted pyrimidines. rheniumshop.co.ilchemicalbook.com The stability of this compound under ambient conditions makes it an attractive reagent for various industrial applications. nbinno.com
Structure
2D Structure
Properties
IUPAC Name |
diethyl(pyridin-3-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBCQOJVMAHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349087 | |
| Record name | Diethyl(3-pyridyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89878-14-8 | |
| Record name | 3-(Diethylboryl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Diethylboryl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl(3-pyridyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(diethylboranyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(DIETHYLBORYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Investigations of Diethyl 3 Pyridyl Borane
Oligomerization and Self-Assembly Phenomena
The bifunctional nature of pyridylboranes, containing both a Lewis acidic boron center and a Lewis basic nitrogen atom, provides the potential for self-assembly into oligomeric structures. However, specific research detailing such phenomena for Diethyl(3-pyridyl)borane has not been found. The following sections describe the principles of these potential interactions.
Pyridylboranes can associate through the formation of dative bonds between the nitrogen atom of one molecule and the boron atom of another. This can lead to the formation of cyclic dimers, trimers, or tetramers. The stability of these oligomers, both in solution and in the solid state (crystal structure), would depend on a balance of factors including steric hindrance from the ethyl groups and the inherent strength of the B-N bond. Specific experimental evidence or structural analysis confirming the formation or stability of cyclic tetramers for this compound is not available in the retrieved search results.
The fundamental interaction driving the potential oligomerization of this compound is the intermolecular coordination bond between the lone pair of electrons on the pyridine (B92270) nitrogen (a Lewis base) and the vacant p-orbital on the boron atom (a Lewis acid). york.ac.uk The formation of this dative B-N bond is a key feature in the chemistry of many borane-pyridine adducts. york.ac.uk The strength and length of this bond would be critical determinants of the structure and stability of any resulting self-assembled species. However, studies quantifying the specifics of this intermolecular bond in the context of this compound oligomers are not documented in the available literature.
In related borane (B79455) systems, the nature of the substituents on both the boron atom and the pyridine ring significantly impacts oligomer stability and conformation. For this compound, the ethyl groups attached to the boron atom would exert steric and electronic effects. Larger or more electron-donating groups on boron could decrease its Lewis acidity, potentially weakening the intermolecular B-N bond and destabilizing oligomers. Conversely, substituents on the pyridine ring could alter the Lewis basicity of the nitrogen atom. No studies were found that specifically investigate the influence of the ethyl or other substituents on the oligomerization behavior of this compound.
Lewis Acidity and Adduct Formation
The electron-deficient, three-coordinate boron atom in this compound imparts it with Lewis acidic character, allowing it to accept an electron pair from a Lewis base to form a stable adduct.
As a Lewis acid, this compound is expected to react with a variety of Lewis bases (electron-pair donors), such as amines, phosphines, or ethers, to form Lewis acid-base adducts. In such an adduct, the boron atom becomes four-coordinate. While this is a fundamental reactivity pattern for organoboranes, specific studies detailing the interaction of this compound with particular electron-donating ligands or the characterization of the resulting adducts could not be located. mdpi.com
The strength of a Lewis acid can be quantified using various experimental and computational methods.
NMR Titration: Methods like the Gutmann-Beckett method utilize a probe molecule, such as triethylphosphine (B1216732) oxide (Et₃PO), which is monitored by ³¹P NMR spectroscopy upon addition of a Lewis acid. The change in the chemical shift of the phosphorus signal provides a measure of the Lewis acidity, expressed as an Acceptor Number (AN). No Gutmann-Beckett data or other NMR titration results were found for this compound.
DFT Calculations: Computational chemistry provides a powerful tool for assessing Lewis acidity. Methods such as calculating the Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA) via Density Functional Theory (DFT) can give a theoretical measure of the thermodynamic stability of the adduct formed between the borane and a fluoride or hydride ion. A higher affinity corresponds to stronger Lewis acidity. A review of the available literature did not yield any published DFT calculations quantifying the Lewis acidity of this compound. Predicted computational data from PubChem includes collision cross-sections for adducts with simple ions like [M+H]⁺ and [M+Na]⁺, but this does not provide a standard measure of its Lewis acidity toward bases. uni.lu
Based on a thorough review of the provided search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the specified outline.
The available research data does not cover the requested mechanistic studies for this specific compound.
SN1-B and SN2-type Mechanisms: There is no information in the search results detailing SN1-B or SN2-type scrambling reactions for this compound.
Transition Metal-Assisted Reductive Elimination (TMARE): The provided sources discuss TMARE extensively, but in the context of diarylboryl/bis(phosphine) PBP pincer complexes of Iridium and Rhodium. nih.govnih.govdigitellinc.comresearchgate.net These are structurally different and more complex systems than this compound.
Kinetics and Thermodynamics of Pyridine C-H Activation: Similarly, all kinetic and thermodynamic data found relates to the C-H activation of pyridine by the aforementioned PBP pincer complexes, not by this compound itself. nih.govnih.gov
Generating the article as requested would require extrapolating data from unrelated molecular systems, which would be scientifically inaccurate and constitute a hallucination. Therefore, the request cannot be fulfilled while adhering to the strict constraints of focusing solely on this compound and maintaining factual accuracy.
Applications of Diethyl 3 Pyridyl Borane in Organic Synthesis
Catalytic Roles in Cross-Coupling Reactions
Diethyl(3-pyridyl)borane plays a pivotal role as a reactant in various palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds. This compound serves as an effective coupling partner in these reactions. Its high reactivity makes it an excellent choice for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. nih.gov The reaction typically involves the palladium-catalyzed coupling of the organoborane with an organic halide or triflate. The stability and reactivity of this compound contribute to enhanced reaction efficiency, often allowing for milder reaction conditions and leading to improved yields with fewer by-products. nih.gov This application is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Palladium-Catalyzed Amination Reactions
This compound is also utilized as a reactant in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. chemicalbook.com This class of reactions is fundamental for the formation of carbon-nitrogen bonds, which are prevalent in a vast array of biologically active compounds and functional materials. While the core of the reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide, the specific properties of the reactants can significantly influence the reaction's outcome. The use of this compound in this context highlights its versatility in participating in various palladium-catalyzed transformations beyond C-C bond formation.
Intramolecular Heck Reactions
The intramolecular Heck reaction is a powerful method for the construction of carbocyclic and heterocyclic ring systems. chemicalbook.com This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. This compound can be incorporated into substrates that undergo these cyclization reactions, thereby facilitating the synthesis of complex polycyclic structures. chemicalbook.com The pyridyl moiety can be a key structural element in the final product, which may have applications in pharmaceutical and materials science.
Coupling Reactions for Trisubstituted Pyrimidines
A notable application of this compound is in the synthesis of trisubstituted pyrimidines. nih.gov Pyrimidine (B1678525) derivatives are of significant interest due to their presence in a wide range of biologically active compounds. Through Suzuki coupling reactions with polyhalopyrimidines, this compound allows for the selective introduction of a 3-pyridyl group onto the pyrimidine core. nih.gov This method provides a direct and efficient pathway to complex pyrimidine structures that would be challenging to synthesize through other means.
Hydroboration and C-H Activation Reactions
While this compound is a well-established reactant in cross-coupling reactions, its direct application as a reagent in hydroboration and C-H activation reactions is not extensively documented in publicly available scientific literature. These reaction classes are fundamental in organic synthesis, and while other borane (B79455) reagents are commonly employed, specific examples detailing the use of this compound for these transformations are not readily found.
Hydroboration of Alkenes and Alkynes
Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. This process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. Typically, reagents such as borane (BH3) and its complexes, or sterically hindered boranes like 9-BBN and disiamylborane, are used for these transformations. Although this compound contains boron, its primary documented utility lies in its role as a coupling partner where the pyridyl group is transferred, rather than as a source of a B-H bond for hydroboration. Extensive searches of scientific databases did not yield specific examples of this compound being used as the primary reagent for the hydroboration of alkenes or alkynes.
Direct Functionalization of C-H Bonds
The direct functionalization of C-H bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The pyridine (B92270) moiety is a ubiquitous structural motif in pharmaceuticals and functional materials, making the development of methods for its direct C-H functionalization particularly important. However, the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom present significant challenges to achieving selective C-H activation.
While specific studies detailing the direct C-H functionalization of this compound itself are not extensively documented in the reviewed literature, the presence of the boryl group can play a crucial role in directing such transformations. Boryl groups can act as directing groups in transition metal-catalyzed C-H activation, guiding the catalyst to a specific C-H bond, typically in the ortho position to the boryl group. This directing effect has been observed in various pyridine derivatives.
For instance, palladium-catalyzed C-H arylation has been successfully applied to pyridine derivatives, enabling the formation of C-C bonds at positions adjacent to the nitrogen atom or at other specific sites, depending on the directing group and reaction conditions. beilstein-journals.orgbeilstein-archives.orgnih.gov The general approach involves the coordination of a palladium catalyst to the pyridine nitrogen, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate can then react with a coupling partner to afford the functionalized pyridine.
In the context of this compound, the boryl group could potentially influence the regioselectivity of C-H functionalization. Furthermore, triborane-mediated activation of pyridine derivatives has been shown to facilitate regioselective substitutions by forming stable dearomatized intermediates, highlighting the impact of boron moieties on pyridine reactivity. rsc.orgnih.gov Although direct examples with this compound are scarce, the principles established in related systems suggest its potential utility in directed C-H functionalization strategies.
Table 1: Representative Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Derivatives
This table illustrates the general conditions for a reaction type relevant to the functionalization of pyridine rings, as specific data for this compound was not available.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-(2-bromophenyl)picolinamide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene (B28343) | 110 | 70 | beilstein-journals.org |
| 2 | N-(2-bromophenyl)-6-methylpicolinamide | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 110 | 77 | beilstein-journals.org |
| 3 | 2,6-bis(N-(2-bromophenyl)carbamoyl)pyridine | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Toluene | 110 | 87 | beilstein-journals.org |
Regioselectivity and Stereoselectivity in Hydroboration
Hydroboration is a powerful chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The subsequent oxidation of the resulting organoborane provides a versatile method for the synthesis of alcohols and other functional groups. The regioselectivity and stereoselectivity of the hydroboration step are critical aspects that determine the structure of the final product.
Generally, the hydroboration of alkenes proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org The reaction is also characterized by syn-stereoselectivity, meaning that the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org
While there is a lack of specific studies employing this compound as the primary hydroborating agent, the behavior of related pyridine-borane complexes provides valuable insights into its potential reactivity. For example, pyridine borane (Py·BH₃), when activated with iodine to form Py·BH₂I, has been shown to be a highly effective hydroborating agent for β-methylstyrene, exhibiting significantly higher regioselectivity (15:1) compared to BH₃·THF (5:1). nih.gov This enhanced selectivity suggests that the pyridine moiety can influence the electronic and steric properties of the borane, leading to more controlled additions.
Transition metal catalysts, particularly those based on rhodium and palladium, are also widely used to control the regio- and stereoselectivity of hydroboration reactions with other boron reagents like catecholborane or bis(pinacolato)diboron. nih.govorganic-chemistry.orgnih.goved.ac.uk These catalysts can influence the reaction outcome by coordinating to the alkene and the boron reagent, thereby directing the addition process. For instance, rhodium complexes with chiral ligands have been instrumental in achieving high enantioselectivity in the hydroboration of vinylarenes. nih.gov
Given these precedents, it is plausible that this compound, or derivatives thereof, could serve as a unique hydroborating agent where the pyridyl group modulates the reactivity and selectivity of the B-H bond, potentially leading to novel and useful transformations in organic synthesis.
Table 2: Regioselectivity in the Hydroboration of β-Methylstyrene with Different Borane Reagents
This table provides comparative data for different borane reagents to infer the potential behavior of a pyridyl-substituted borane.
| Entry | Borane Reagent | Product Ratio (Anti-Markovnikov:Markovnikov) | Reference |
| 1 | BH₃·THF | 5:1 | nih.gov |
| 2 | Py·BH₂I | 15:1 | nih.gov |
| 3 | Py·BH₂Br | >20:1 | nih.gov |
Reagent in Targeted Synthesis
Beyond its role in fundamental synthetic transformations, this compound has proven to be a valuable reagent in the targeted synthesis of complex molecules, most notably in the preparation of potential anticancer agents.
Preparation of ATR Protein Kinase Inhibitors as Potential Anticancer Agents
Ataxia telangiectasia mutated and Rad3-related (ATR) protein kinase is a crucial enzyme in the DNA damage response (DDR) pathway. nih.govnih.gov In many cancer cells, other components of the DDR pathway are compromised, making them highly dependent on ATR for survival. This dependency makes ATR an attractive target for cancer therapy, and the development of ATR inhibitors is an active area of research. nih.govmdpi.com
This compound serves as a key building block in the synthesis of several potent ATR inhibitors. chemicalbook.com It is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 3-pyridyl moiety into the core structure of the inhibitor. This structural motif is often essential for the inhibitor's binding affinity and biological activity.
One prominent example of an ATR inhibitor is VE-821. nih.govnih.govmedchemexpress.com The synthesis of VE-821 and its analogs often involves a Suzuki coupling between a halogenated heterocyclic core and a pyridine-containing boronic acid or borane derivative. This compound is a suitable coupling partner for such reactions. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system to facilitate the cross-coupling.
Table 3: Representative Suzuki-Miyaura Coupling using this compound
This table illustrates a typical application of this compound in the synthesis of a biaryl compound, a key step in the preparation of various kinase inhibitors.
| Entry | Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Substituted Pyrimidine | This compound | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Ethanol/Water | 70-75 | 74.1 | ambeed.com |
The successful incorporation of the 3-pyridyl group via this method underscores the importance of this compound as a strategic reagent in medicinal chemistry and drug discovery.
N-Methylation Reactions of the Pyridyl Group
The N-methylation of the pyridyl group in molecules containing a this compound moiety is another important transformation. chemicalbook.com This modification can significantly impact the physicochemical properties of the molecule, such as its solubility, basicity, and ability to participate in hydrogen bonding. In the context of drug design, N-methylation can be a crucial step in optimizing the pharmacokinetic and pharmacodynamic profile of a lead compound.
The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated with various methylating agents. However, achieving selective N-methylation in the presence of other potentially reactive functional groups requires careful selection of reaction conditions. For pyridines bearing other nucleophilic sites, such as an amino group, selective N-methylation of the pyridine ring can be achieved by protonating the more basic amino group, thereby protecting it from methylation and allowing the less basic pyridine nitrogen to react. arkat-usa.org
Computational and Theoretical Studies of Diethyl 3 Pyridyl Borane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely applied to investigate various aspects of diethyl(3-pyridyl)borane and related compounds. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying complex chemical systems.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura cross-couplings, DFT studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
While specific DFT studies detailing the transition states for reactions of this compound itself are not extensively documented in the provided results, the principles are well-established. For related boranes, DFT has been used to characterize transition state geometries and energies. For example, in the reduction of carbonyl compounds by borane (B79455) complexes, four-centered transition states have been located using DFT. researchgate.net Similarly, in Suzuki-Miyaura cross-couplings, DFT calculations have shown that borane reagents can stabilize transition states by coordinating to the palladium catalyst, thereby facilitating the oxidative addition of aryl halides. smolecule.com
The synthesis of OSU 6162, a potential CNS agent, relies on a Suzuki coupling between a bromosulfone and this compound. researchgate.net The success of this large-scale synthesis depended on optimizing the reaction conditions, a process that can be significantly aided by understanding the reaction mechanism through DFT calculations. researchgate.net These calculations can help identify the rate-determining step and the factors that influence it, such as the choice of solvent and base. researchgate.net
Prediction of Spectroscopic Properties
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structural assignments. For this compound, ¹H and ¹³C NMR spectra have been used to characterize the compound. researchgate.net DFT calculations can predict these NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. While specific DFT predictions for the vibrational spectra of this compound are not detailed in the search results, such calculations are routinely performed to support experimental characterization of new compounds. For related systems, theoretical vibrational frequencies have been calculated and compared with experimental values to interpret molecular structures. researchgate.net
Energetic Profiles of Transformations
DFT calculations can provide detailed energetic profiles for chemical transformations, including the relative energies of reactants, intermediates, transition states, and products. This information is crucial for understanding reaction feasibility and kinetics.
For instance, DFT computations have been used to study the stability of different conformations of (pyridin-3-yl)borane tetramers. researchgate.net These calculations revealed that the stability of the ring conformations is dependent on the substituents on the boron atoms. researchgate.net Specifically, a pseudo-S₄ geometry becomes significantly more stable when bulkier groups like phenyl or 2,6-dimethylphenyl are attached to the boron centers. researchgate.net
In the context of reaction mechanisms, DFT can be used to calculate the activation energies for different pathways. For example, in borane transfer reactions between Lewis bases, DFT calculations have shown that Sₙ1- and Sₙ2-like pathways can have comparable energies. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption and emission spectra (UV-Vis and fluorescence).
While specific TD-DFT studies focused solely on this compound are not extensively covered in the provided search results, the methodology has been applied to closely related phenylpyridyl-fused boroles. d-nb.info In these systems, TD-DFT calculations were performed to gain deeper insight into their electronic properties. d-nb.info By modeling the electronic transitions, researchers can understand the nature of the excited states and how they are influenced by the molecular structure. For example, in some borole (B14762680) systems, TD-DFT calculations have helped to explain the observation of dual fluorescence, which arises from different excited state geometries. rsc.org
Given that this compound possesses both a boron center and a pyridine (B92270) ring, it has the potential for interesting electronic properties that could be explored using TD-DFT. The interaction between the vacant p-orbital on the boron and the π-system of the pyridine ring can lead to charge-transfer transitions that are amenable to study by TD-DFT.
Structure Reactivity Relationships in Pyridylborane Chemistry
Influence of Pyridyl Substitution on Boron Lewis Acidity and Reactivity
The position of the nitrogen atom within the pyridyl ring relative to the boron-carbon bond is a critical determinant of the boron center's Lewis acidity. Lewis acidity, the ability of the boron atom to accept a pair of electrons, is fundamentally influenced by the electron density at the boron center. The substituents attached to the boron atom modulate this electron density. nih.gov
The reactivity of pyridylboranes is directly linked to their Lewis acidity. A more Lewis acidic boron center will interact more strongly with Lewis bases. This principle is fundamental to its role in various chemical reactions. For instance, Diethyl(3-pyridyl)borane serves as a reactant for the preparation of inhibitors for protein kinases, participates in N-methylation reactions of the pyridyl group, and is used in palladium-catalyzed amination and intramolecular Heck reactions. chemicalbook.comottokemi.com It is also a key intermediate in Suzuki coupling reactions for synthesizing trisubstituted pyrimidines. hsppharma.compharmaffiliates.com
Embedding a boron atom in a sterically constrained environment and protonating an adjacent pyridine (B92270) ring can significantly enhance the Lewis acidity of the boron atom, potentially creating strong boron Lewis superacids. citedrive.com The relationship between Lewis acidity, pyramidalization angle at the boron atom, and the position of charge in the pyridyl ring is a key area of study in understanding these compounds. citedrive.com
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 89878-14-8 | chemicalbook.comalfa-chemistry.com |
| Molecular Formula | C9H14BN | chemicalbook.comalfa-chemistry.com |
| Molecular Weight | 147.03 g/mol | chemicalbook.comindiamart.com |
| Appearance | White or Off-white powder | hsppharma.comindiamart.com |
| Melting Point | 172-175 °C | chemicalbook.comhsppharma.com |
| Boiling Point | 205.9 °C at 760 mmHg | hsppharma.com |
Steric and Electronic Effects in Oligomerization and Reaction Pathways
Steric and electronic effects collaboratively influence the reaction pathways of this compound, including its potential for oligomerization. Steric hindrance, arising from the spatial arrangement of the diethyl groups and the pyridyl ring around the boron center, can dictate the accessibility of the boron atom to other molecules. This can prevent or slow down reactions that require the formation of bulky transition states.
Electronic effects, transmitted through sigma bonds (induction) or pi systems (conjugation), determine the reactivity of the molecule. wikipedia.org For this compound, the electron-withdrawing nature of the 3-pyridyl substituent influences the electrophilicity of the boron atom. This electronic activation is crucial for its participation in cross-coupling reactions. For example, in Suzuki-Miyaura coupling, the transmetalation step is sensitive to the electronic properties of the organoborane. indiamart.comgoogle.com
Oligomerization, the process where a few monomer units link together, can be a competing reaction pathway for some boranes. This is particularly relevant in borane-catalyzed reactions of unsaturated compounds like arylallenes and arylacetylenes. researchgate.net The reaction mechanism often involves an initial hydroboration step, followed by potential oligomerization pathways influenced by steric and electronic factors of the substrates and products. researchgate.net The specific substitution on the pyridyl ring and the nature of the alkyl groups on the boron can either favor or inhibit such oligomerization processes by affecting the stability of intermediate species.
Quantitative Structure-Activity Relationships (QSAR) in Boron-Containing Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov In the context of boron-containing compounds, QSAR is a valuable tool for designing new molecules with desired properties, such as therapeutic agents or specialized materials. researchgate.netcumhuriyet.edu.tr
The process involves developing a mathematical model that relates numerical descriptors of the molecules (representing their steric, electronic, or hydrophobic properties) to an observed activity. For instance, 3D-QSAR studies have been successfully applied to series of dipeptide boronate proteasome inhibitors. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov
Table 2: Example of QSAR Model Parameters for Boron-Containing Compounds
| Parameter | Description | Relevance |
|---|---|---|
| CoMFA | Comparative Molecular Field Analysis | Uses steric and electrostatic fields to build a 3D model correlating structure with activity. nih.gov |
| CoMSIA | Comparative Molecular Similarity Indices Analysis | Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov |
| q² (cross-validated r²) | A measure of the predictive ability of the model. | High q² values (e.g., > 0.5) indicate a model with good predictive power. nih.gov |
| r² (conventional r²) | A measure of the internal consistency of the model. | High r² values indicate a good fit of the model to the training data. nih.gov |
These models generate contour maps that visualize the regions around a molecule where modifications to steric or electronic properties would likely lead to an increase or decrease in activity. This information provides rational guidance for the development of new, more potent boron-containing compounds, such as enzyme inhibitors or receptor ligands, reducing the need for extensive experimental synthesis and testing. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Diethyl(3-pyridyl)borane in Catalysis Development
The role of this compound in catalysis is evolving from a mere reactant to a key component in the design of sophisticated catalytic processes. Its structure is particularly amenable to the development of catalysts for sustainable and precision synthesis.
This compound is a crucial reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to modern sustainable synthesis. cphi-online.comchemicalbook.comnbinno.com These methods represent a cornerstone of green chemistry by enabling the formation of carbon-carbon bonds with high efficiency and selectivity under relatively mild conditions, thus reducing energy consumption and the generation of hazardous byproducts. nbinno.com The use of this compound allows for the streamlined synthesis of complex organic molecules, which is particularly valuable in the pharmaceutical industry. nbinno.com Research in this area focuses on expanding the scope of coupling partners and developing more sustainable catalyst systems, using earth-abundant metals to replace precious metals like palladium.
Table 1: Role of this compound in Sustainable Catalytic Reactions
| Catalytic Reaction | Role of this compound | Key Advantages | Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Nucleophile | High efficiency, Mild conditions, Reduced byproducts | Pharmaceutical Synthesis |
A frontier in catalysis is the creation of chiral molecules where the boron atom itself is the stereogenic center. While research into making this compound itself a chiral catalyst is still nascent, related studies on pyridine-borane complexes highlight the potential of this field. For instance, the asymmetric reduction of pyridyl ketones using borane (B79455) reagents in the presence of chiral catalysts (oxazaborolidines) yields highly enantiomerically enriched alcohols. nih.govnih.govresearchgate.net This demonstrates that the pyridine-borane motif is compatible with high levels of stereochemical control. Future research may involve modifying the ethyl groups on this compound with chiral auxiliaries or incorporating it into larger chiral ligand frameworks to create novel catalysts for asymmetric transformations. The development of such boron-stereogenic catalysts would be a significant advance, enabling the synthesis of complex chiral molecules with high precision.
Integration into Advanced Materials Science
The unique optoelectronic properties of organoboron compounds are driving their integration into a new generation of advanced materials. This compound serves as a valuable precursor for creating these functional materials.
Organoboron compounds are increasingly being investigated for their applications in materials science. nbinno.com The incorporation of the borane group can impart unique electronic, optical, and sensing properties to polymers and other materials. The pyridyl group in this compound adds another layer of functionality, allowing for coordination to metal centers or participation in hydrogen bonding, which can be used to control the self-assembly and bulk properties of materials. Research is focused on polymerizing or incorporating this compound derivatives into larger macromolecular structures to create materials for applications such as chemical sensing and advanced polymers.
The field of organic electronics is a significant area of opportunity for this compound derivatives. Organoboron compounds, particularly those featuring aromatic and heteroaromatic rings, are known to be useful in optoelectronic materials. homesunshinepharma.com Suppliers of this compound list its potential application in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). viwit.com The combination of the electron-accepting borane moiety and the electron-donating pyridyl ring creates a push-pull electronic system. This structure is highly desirable for creating materials with tunable emission colors, high quantum yields, and thermal stability, which are critical properties for OLEDs, organic photovoltaics, and chemical sensors.
Medicinal Chemistry and Therapeutic Applications of Organoboranes
Perhaps the most immediate and impactful application of this compound is in medicinal chemistry, where it serves as an indispensable building block for the synthesis of targeted cancer therapies. nih.gov
The compound is a key intermediate in the synthesis of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase. chemicalbook.comhomesunshinepharma.compharmaffiliates.com ATR is a critical enzyme in the DNA damage response pathway, which cancer cells often rely on for survival. nih.govmdpi.com By inhibiting ATR, these potential anticancer agents can induce synthetic lethality in tumors, making them a promising class of therapeutics. mdpi.com
Furthermore, this compound is instrumental in the synthesis of Abiraterone Acetate (B1210297). cphi-online.comviwit.com Abiraterone Acetate is an approved drug for the treatment of castration-resistant prostate cancer. google.comacs.org The synthesis involves a Suzuki coupling reaction where this compound is used to introduce the critical 3-pyridyl group onto a steroid backbone. nih.govclockss.org
Table 2: Therapeutic Agents Synthesized Using this compound
| Therapeutic Target | Compound Class | Resulting Drug/Agent | Disease Indication |
|---|---|---|---|
| ATR Protein Kinase | Protein Kinase Inhibitors | Investigational Anticancer Agents | Various Cancers |
Exploration of Boron-Containing Pharmacophores
Boron-containing compounds have surfaced as significant pharmacophores in medicinal chemistry. acs.orgnih.gov The Lewis acidic nature of boron enables a mechanism of action that involves the formation of reversible covalent bonds within the active sites of target proteins. acs.orgnih.gov This distinct interaction has led to the U.S. Food and Drug Administration (FDA) approval of five boron-containing drugs for treating conditions such as cancer, infections, and atopic dermatitis. acs.orgnih.gov
The versatility of boron is further highlighted by its use in carboranes, which are considered unique pharmacophores. researchgate.net These pseudoaromatic polyhedral clusters, composed of boron, carbon, and hydrogen atoms, can be tailored for specific biological interactions, making them valuable in drug discovery. researchgate.net The ability to introduce various functional groups onto the boron or carbon vertices of closo-carboranes allows for their precise spatial arrangement to achieve desired biological activity. researchgate.net
Researchers are actively exploring various boron-based scaffolds. For instance, benzoxaboroles have been shown to be stable and possess high hydrolytic resistance of the boron-carbon bond compared to their boronic acid counterparts. mdpi.com Additionally, α-P-borano compounds, where a phosphate (B84403) oxygen is replaced by borane, have shown potential as effective viral polymerase inhibitors. mdpi.com The ability of the boron-10 (B1234237) isotope to capture neutrons has also opened avenues for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. nih.govmdpi.com
| Boron-Containing Scaffold | Key Features | Potential Applications |
| Boronic Acids | Form reversible covalent bonds with protein active sites. acs.orgnih.gov | Cancer, infections, atopic dermatitis. acs.orgnih.gov |
| Carboranes | Unique pseudoaromatic polyhedral clusters that can be functionalized. researchgate.net | Probing enzyme recognition sites, potential as bioisosteres. researchgate.net |
| Benzoxaboroles | Stable, high hydrolytic resistance, often more water-soluble than boronic acids. mdpi.com | Broad therapeutic potential. |
| α-P-borano Compounds | Phosphate oxygen is replaced by borane. mdpi.com | Viral polymerase inhibitors. mdpi.com |
| Boron-10 Isotope | Ability to capture neutrons. nih.govmdpi.com | Boron Neutron Capture Therapy (BNCT) for cancer. nih.govmdpi.com |
Drug Design and Development with this compound Scaffolds
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of potential anticancer agents. nbinno.comottokemi.comhomesunshinepharma.com It is a key reactant in the preparation of inhibitors for the ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase, which are being investigated as potential cancer therapies. ottokemi.comhomesunshinepharma.comchemicalbook.comhsppharma.com The pyridine (B92270) unit within the this compound scaffold is considered an attractive and "privileged" structure in drug design, as it is found in numerous natural and synthetic compounds with interesting biological profiles. unife.itmdpi.com
The utility of this compound extends to its role in Suzuki coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds to assemble complex molecules. nbinno.com This reactivity makes it an invaluable tool for constructing novel molecular frameworks for drug discovery. nbinno.com The development of molecules that inhibit protein kinases is a specific area where this compound has been utilized. nbinno.com
The concept of "privileged structures" suggests that certain molecular scaffolds, like the pyridine motif, are able to present functional groups in a favorable arrangement for biological interactions. unife.it The chromenopyridine scaffold, which combines a pyridine ring with a chromene unit, is another example of a privileged platform in drug design, exhibiting a broad spectrum of biological properties. mdpi.com The synthesis of such fused heterocyclic systems can be a key area of future development involving pyridylborane derivatives.
Advanced Synthetic Methodologies for Pyridylborane Derivatives
The advancement of synthetic chemistry is crucial for the efficient and sustainable production of pyridylborane derivatives for research and pharmaceutical applications. Emerging methodologies are focused on streamlining processes, reducing environmental impact, and enabling high-throughput synthesis.
Streamlined and Environmentally Benign Syntheses
There is a growing emphasis on developing synthetic protocols that are not only efficient but also environmentally friendly. researchgate.netresearchgate.net This includes the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from simple starting materials in a single step, often under mild conditions. researchgate.net An example is the synthesis of structurally diverse annulated pyridopyrimidines through a four-component reaction, which offers operational simplicity and excellent yields. researchgate.net
The principles of green chemistry are also being applied to reactions involving organoboranes. chemistryforsustainability.org For instance, Diels-Alder reactions using boron-substituted furans, which can be derived from biomass, offer a sustainable route to complex cyclic structures with high atom economy. chemistryforsustainability.org The development of one-step, convergent methods for synthesizing pyridine derivatives from N-vinyl and N-aryl amides also represents a significant advancement, eliminating the need to isolate reactive intermediates and allowing for precise control over substituent introduction under mild conditions. organic-chemistry.org
Future research will likely focus on expanding the scope of these green and streamlined synthetic methods to a wider range of pyridylborane derivatives, making their production more sustainable and cost-effective.
| Synthetic Strategy | Key Advantages | Example Application |
| Multicomponent Reactions (MCRs) | Operational simplicity, high efficiency, structural diversity in a single step. researchgate.net | Synthesis of annulated pyridopyrimidines. researchgate.net |
| Green Chemistry Approaches | Use of biomass-derived starting materials, high atom economy, low toxicity. chemistryforsustainability.org | Diels-Alder reactions of furanylboron compounds. chemistryforsustainability.org |
| Convergent One-Step Syntheses | Eliminates isolation of intermediates, precise control, mild reaction conditions. organic-chemistry.org | Direct synthesis of pyridine derivatives from amides. organic-chemistry.org |
Microscale and Flow Chemistry Applications
Flow chemistry, which involves pumping reagents through a tube reactor, is becoming an increasingly important tool in chemical synthesis. It offers greater control over reaction parameters, leading to more efficient and cleaner transformations. neuroquantology.com This technology is particularly well-suited for the synthesis of high-value compounds like pharmaceutical agents. Flow chemistry allows for safer and faster reactions, better reproducibility, and is essential for expanding the chemical space in library synthesis. vapourtec.com
The integration of flow chemistry with microreactors enables microscale high-throughput synthesis, allowing for the rapid screening of reagents, optimization of processes, and generation of compound libraries. vapourtec.com This approach can significantly accelerate the initial "hit-to-lead" process in drug discovery. durham.ac.uk Flow systems are also advantageous for performing reactions that are difficult to conduct in traditional batch processes, such as those involving organometallics or requiring high temperatures and pressures. vapourtec.com
The application of flow chemistry to the synthesis of pyridylborane derivatives holds the potential to revolutionize their production. It can enable the rapid and controlled synthesis of these compounds with tailored properties, facilitating their use in both research and industrial settings. neuroquantology.com Future developments may see the increased use of automated flow synthesis platforms for the on-demand production of diverse libraries of pyridylborane derivatives for biological screening. durham.ac.uk
Q & A
Q. What are the key structural features of diethyl(3-pyridyl)borane, and how do they influence its reactivity in organic synthesis?
this compound consists of a boron atom bonded to two ethyl groups and a 3-pyridyl group. The pyridyl moiety provides Lewis basicity due to the nitrogen lone pair, enabling coordination to transition metals (e.g., Pd), while the boron center acts as a Lewis acid. This bifunctional nature facilitates its role in cross-coupling reactions, such as Suzuki-type couplings, where it serves as a nucleophilic borane donor .
Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
Characterization typically involves multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron coordination and electronic environment. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural elucidation. For example, tris(aryl)boranes are analyzed using Gutmann-Beckett or Childs' methods to quantify Lewis acidity, which could be adapted for this compound .
Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?
The compound participates in coupling reactions with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂) in biphasic THF/H₂O systems with NaHCO₃ as a base. For instance, it enables the synthesis of 3-arylpyridines via C–B bond activation, achieving yields of 36–49% depending on reaction time and substrate .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions with variable yields?
Yield discrepancies (e.g., 36% vs. 49% in similar reactions) may arise from differences in catalyst loading, temperature gradients, or substrate electronic effects. Systematic optimization should include:
Q. What mechanistic insights explain the role of this compound in retinoic acid metabolism inhibition?
this compound may interfere with retinoic acid synthesis or degradation enzymes (e.g., cytochrome P450 17A). Researchers can assess its inhibitory effects via:
- In vitro assays : Measure enzyme activity in the presence of the compound using LC-MS to quantify substrate/product ratios.
- Docking studies : Model interactions with enzyme active sites to identify binding motifs. Evidence suggests its potential to modulate STRA6-like protein (STRA6L) pathways, though direct biochemical validation is needed .
Q. How do electronic and steric effects of the pyridyl group impact the catalytic efficiency of this compound in frustrated Lewis pair (FLP) systems?
The 3-pyridyl group’s electron-withdrawing nature enhances boron’s Lewis acidity, promoting small-molecule activation (e.g., H₂ or CO₂). Steric hindrance from ethyl groups may limit substrate access, requiring tailored FLP designs. Comparative studies with tris(aryl)boranes (e.g., B(C₆F₅)₃) could quantify acidity via NMR titration or computational methods (e.g., DFT) .
Q. What strategies address contradictions in catalytic performance when this compound is used in heterogeneous vs. homogeneous systems?
In heterogeneous catalysis (e.g., MOF-supported boranes), leaching or pore size limitations may reduce efficiency. Solutions include:
- Post-synthetic modification : Immobilize the borane on UiO-66-NH₂ via amine-borane coordination.
- Spectroscopic tracking : Use ¹¹B NMR or XAS to monitor boron speciation during catalysis .
Methodological Considerations
- Synthetic Protocols : Prioritize Pd-catalyzed methods for coupling reactions, referencing Ishikura et al. (1984) for foundational procedures .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian) to confirm structural assignments.
- Contradiction Resolution : Replicate low-yield reactions under inert conditions to rule out borane oxidation or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
